![molecular formula C14H9FN2O B1332425 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 425658-37-3](/img/structure/B1332425.png)

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Vue d'ensemble

Description

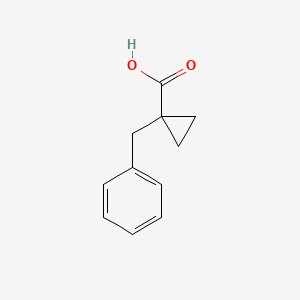

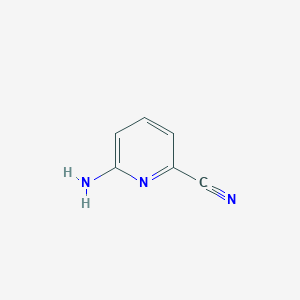

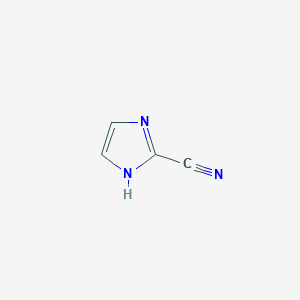

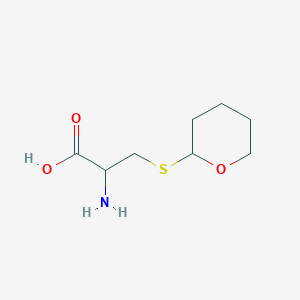

“2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C14H9FN2O . It has a molecular weight of 240.24 g/mol . The compound is a derivative of imidazo[1,2-a]pyridine, which is a class of fused nitrogen-bridged heterocyclic compounds .

Synthesis Analysis

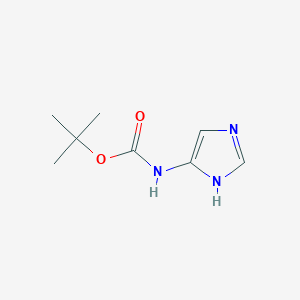

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . A variety of methods have been developed for the synthesis of this class of compounds, including metal-free direct synthesis , condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” can be represented by the SMILES string FC1=CC=C(C=C1)C2=CN(C=CC=C3)C3=N2 . The InChI code for this compound is 1S/C14H9FN2O/c15-11-6-4-10(5-7-11)14-12(9-18)17-8-2-1-3-13(17)16-14/h1-9H .

Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines have been extensively studied. These reactions are often catalyzed by various substances and can involve a variety of reactants . The specific reactions that “2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” undergoes would depend on the conditions and reactants present.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” include its molecular weight (240.24 g/mol) and its molecular formula (C14H9FN2O) . It has a XLogP3-AA value of 3.5, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .

Applications De Recherche Scientifique

Organic Synthesis and Drug Design

The compound 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde serves as a valuable heterocyclic scaffold in organic synthesis. Its structure is conducive to various chemical reactions that can lead to the creation of diverse pharmaceutical agents . The presence of the imidazo[1,2-a]pyridine moiety is particularly significant in medicinal chemistry due to its resemblance to nucleotides, allowing it to interact with biological macromolecules effectively.

Development of Anticancer Agents

Research has indicated the potential of imidazo[1,2-a]pyridine derivatives in the development of anticancer drugs . The fluorophenyl group in the compound could be exploited to design molecules that target specific cancer cells, enhancing the efficacy of the treatment while minimizing side effects.

Optoelectronic Devices

The electronic properties of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde make it a candidate for use in optoelectronic devices. Its ability to conduct electricity while also being able to emit or modulate light is valuable for applications such as light-emitting diodes (LEDs) and photovoltaic cells .

Chemical Sensors

This compound’s structure allows for the development of chemical sensors. The imidazo[1,2-a]pyridine core can be functionalized to react with specific analytes, causing a detectable change in the sensor’s properties, which is useful for environmental monitoring and diagnostics .

Luminescent Materials

The luminescent properties of imidazo[1,2-a]pyridine derivatives are leveraged in creating materials for imaging and microscopy. These compounds can be used as emitters in confocal microscopy, aiding in the visualization of biological processes at the cellular level .

Antimicrobial and Antiparasitic Research

Imidazo[1,2-a]pyridine compounds have shown inhibitory effects against various microbial and parasitic species. Studies have demonstrated the potential of these derivatives in treating diseases caused by parasites such as Babesia, which are significant in veterinary medicine and could have implications for human health as well .

Tuberculosis Treatment

Recent developments have highlighted the effectiveness of imidazo[1,2-a]pyridine analogues in treating tuberculosis. These compounds, including derivatives of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde , have been shown to significantly reduce bacterial load in infected mice, offering a promising avenue for new TB therapies .

Orientations Futures

The future directions for research on “2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” and related compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of their potential applications in various fields such as medicinal chemistry .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O/c15-11-6-4-10(5-7-11)14-12(9-18)17-8-2-1-3-13(17)16-14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQZNGMFGRJLEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351880 | |

| Record name | 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809117 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

CAS RN |

425658-37-3 | |

| Record name | 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

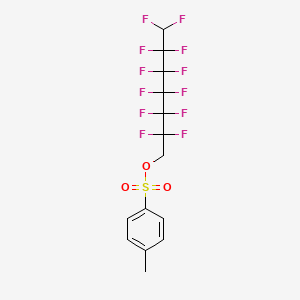

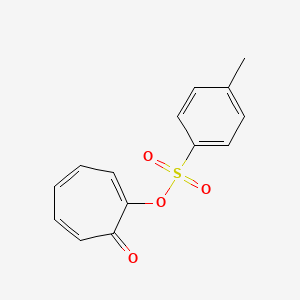

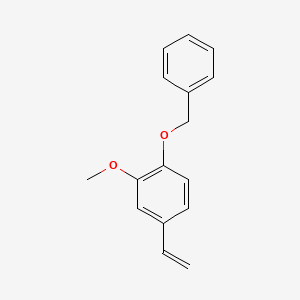

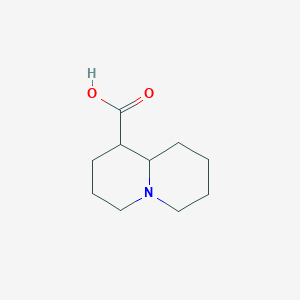

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B1332364.png)